2-(4-Fluorophenoxy)acetimidamide hydrochloride
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Overview
Description
2-(4-Fluorophenoxy)acetimidamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O. It is a derivative of acetimidamide, where the phenyl ring is substituted with a fluorine atom at the para position. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
The synthesis of 2-(4-Fluorophenoxy)acetimidamide hydrochloride typically involves the reaction of 4-fluorophenol with chloroacetonitrile to form 2-(4-fluorophenoxy)acetonitrile. This intermediate is then subjected to a reaction with ammonia or an amine to yield 2-(4-fluorophenoxy)acetimidamide. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
2-(4-Fluorophenoxy)acetimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Hydrolysis: The imidamide group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
2-(4-Fluorophenoxy)acetimidamide hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: This compound is investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)acetimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenyl ring enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
2-(4-Fluorophenoxy)acetimidamide hydrochloride can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)acetimidamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
2-(4-Bromophenoxy)acetimidamide hydrochloride: Contains a bromine atom in place of fluorine.
2-(4-Methylphenoxy)acetimidamide hydrochloride: Substituted with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, enhancing its reactivity and binding characteristics .
Properties
IUPAC Name |
2-(4-fluorophenoxy)ethanimidamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVELHLWKCQWEDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=N)N)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639991 |
Source
|
Record name | (4-Fluorophenoxy)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318951-78-9 |
Source
|
Record name | (4-Fluorophenoxy)ethanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60639991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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